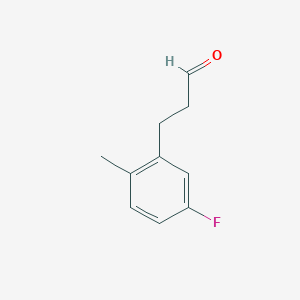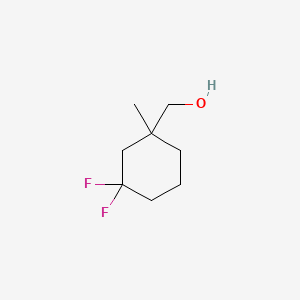
(3,3-Difluoro-1-methylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoro-1-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of a hydroxyl group. One common method involves the reaction of 1-methylcyclohexene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by hydroboration-oxidation to convert the resulting intermediate into the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Difluoro-1-methylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (3,3-Difluoro-1-methylcyclohexyl)ketone or (3,3-Difluoro-1-methylcyclohexyl)carboxylic acid.
Reduction: Formation of 3,3-Difluoro-1-methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,3-Difluoro-1-methylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (3,3-Difluoro-1-methylcyclohexyl)methanol exerts its effects depends on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3,3-Difluoro-1-methylcyclobutyl)methanol
- (3,3-Difluoro-1-methylcyclopentyl)methanol
- (3,3-Difluoro-1-methylcycloheptyl)methanol
Uniqueness
(3,3-Difluoro-1-methylcyclohexyl)methanol is unique due to its specific ring size and substitution pattern. The presence of two fluorine atoms and a hydroxyl group on a cyclohexane ring imparts distinct chemical properties, such as increased stability and reactivity compared to its analogs with different ring sizes or substitution patterns.
Propiedades
Fórmula molecular |
C8H14F2O |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
(3,3-difluoro-1-methylcyclohexyl)methanol |
InChI |
InChI=1S/C8H14F2O/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 |
Clave InChI |
BKPRYLZUKLCORH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


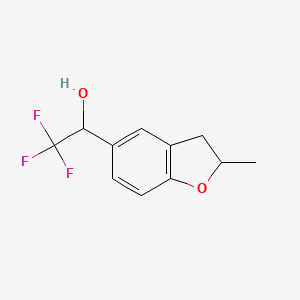
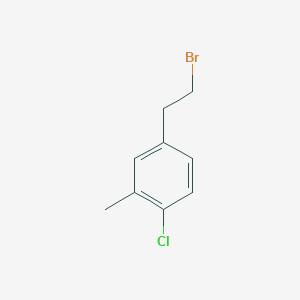
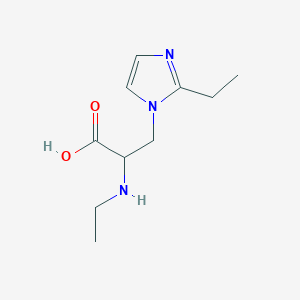
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
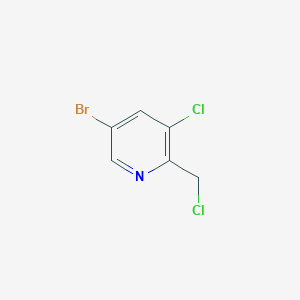
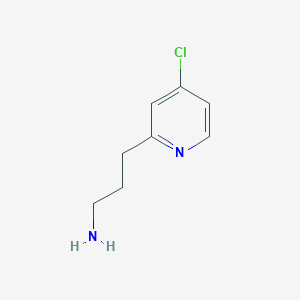
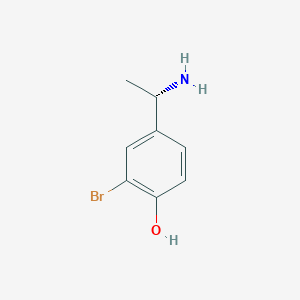

![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
